A-77636

Description

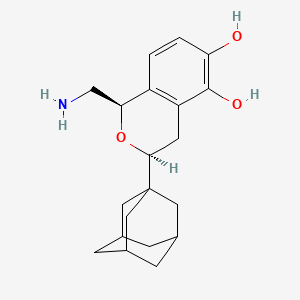

Structure

2D Structure

3D Structure

Properties

CAS No. |

778546-51-3 |

|---|---|

Molecular Formula |

C20H27NO3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |

InChI |

InChI=1S/C20H27NO3/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,11-13,17-18,22-23H,3-10,21H2/t11?,12?,13?,17-,18-,20?/m0/s1 |

InChI Key |

QLJOSZATCBCBDR-DFKUFRTHSA-N |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |

Other CAS No. |

778546-51-3 |

Synonyms |

3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride A 77636 A-77636 A77636 |

Origin of Product |

United States |

Foundational & Exploratory

A-77636: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-77636 is a potent and selective non-catechol agonist for the dopamine (B1211576) D1 receptor. Its unique pharmacological profile, characterized by a prolonged duration of action and biased agonism, has made it a significant tool in neuroscience research and a subject of interest for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional consequences. Quantitative data from key studies are summarized, experimental methodologies are outlined, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of this compound's complex pharmacology.

Introduction

This compound, with the chemical name ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), is a high-affinity agonist for the dopamine D1 receptor.[1] It has been instrumental in elucidating the role of the D1 receptor in various physiological processes, including motor control, cognition, and reward.[1][2] Notably, this compound exhibits functional selectivity, also known as biased agonism, meaning it can differentially activate downstream signaling pathways compared to the endogenous ligand, dopamine.[3][4] This guide will delve into the specifics of its binding characteristics, its influence on canonical and non-canonical D1 receptor signaling, and the experimental frameworks used to characterize these actions.

Molecular Interaction with the Dopamine D1 Receptor

This compound acts as a direct agonist at the dopamine D1 receptor. Its binding affinity and functional potency have been quantified in various in vitro systems.

Binding Affinity and Potency

The following table summarizes the key quantitative parameters that define the interaction of this compound with the dopamine D1 receptor.

| Parameter | Value | Species/System | Reference |

| Ki | 39.8 nM | Rat Striatum | [1][5] |

| pKi | 7.40 ± 0.09 | Rat Striatum | [1][5] |

| EC50 (Adenylyl Cyclase) | 1.1 nM | Fish Retina | [1][5] |

| pEC50 (Adenylyl Cyclase) | 8.13 | Fish Retina | [1][5] |

| EC50 (Adenylyl Cyclase) | 5.7 ± 1.8 nM | HA-hD1 HEK cells | [3] |

| EC50 (cAMP Signaling) | 3.0 nM | HEK293T cells | [4] |

| EC50 (β-arrestin Recruitment) | 34 nM | HEK293T cells | [4] |

Downstream Signaling Pathways

Activation of the D1 receptor by this compound initiates a cascade of intracellular events. While the canonical pathway involves the activation of adenylyl cyclase, this compound also potently engages the β-arrestin pathway, demonstrating biased agonism.

G-Protein Dependent Signaling: Adenylyl Cyclase Pathway

The dopamine D1 receptor is a Gs/olf-coupled G protein-coupled receptor (GPCR).[6][7] Upon agonist binding, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.[6] this compound is a full agonist at this pathway, with an intrinsic activity comparable to or even exceeding that of dopamine.[1][3]

G-Protein Independent Signaling: β-Arrestin Pathway

Recent studies have revealed that this compound is a potent "super agonist" for β-arrestin recruitment to the D1 receptor.[4] This interaction is crucial for receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs). The profound and prolonged recruitment of β-arrestin by this compound is thought to contribute to its long duration of action and the rapid development of tolerance observed in vivo.[8][9] this compound's bias towards the β-arrestin pathway is a key aspect of its functional selectivity.[4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Adenylyl Cyclase Activity Assays

These functional assays measure the ability of an agonist to stimulate the production of cAMP.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brains of living animals. This compound has been shown to increase acetylcholine (B1216132) release in the cortex and hippocampus.[10]

Functional Outcomes

The activation of D1 receptors by this compound leads to a range of behavioral and physiological effects.

Antiparkinsonian Effects

In animal models of Parkinson's disease, this compound has been shown to alleviate motor deficits.[1] This is consistent with the role of D1 receptor stimulation in facilitating movement.

Effects on Cognition

This compound has demonstrated dose-dependent effects on cognitive functions, such as spatial working memory in aged monkeys, with low doses improving performance and higher doses having no effect or impairing it.[2] This highlights the narrow therapeutic window for D1 receptor agonists in cognitive enhancement.

Receptor Internalization and Tolerance

This compound causes a profound and prolonged internalization of the D1 receptor.[3] This is in contrast to dopamine, which leads to rapid recycling of the receptor to the cell surface.[3] This sustained intracellular retention of the receptor is believed to be a key mechanism underlying the rapid development of tolerance to the effects of this compound.[8] The slow dissociation of this compound from the D1 receptor contributes to this persistent activation and subsequent desensitization.[8]

Conclusion

This compound is a valuable pharmacological tool that has significantly advanced our understanding of dopamine D1 receptor function. Its mechanism of action is multifaceted, characterized by high-affinity binding, potent activation of the canonical adenylyl cyclase pathway, and a pronounced bias towards β-arrestin-mediated signaling. This functional selectivity leads to a unique profile of prolonged receptor internalization and rapid tolerance development. The detailed study of this compound continues to provide crucial insights for the development of novel therapeutics targeting the dopamine D1 receptor for a range of neurological and psychiatric disorders.

References

- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A-77636: A Technical Guide for Drug Development Professionals

Abstract: A-77636 is a synthetic, non-catechol compound recognized for its potent, selective, and long-acting full agonist activity at the dopamine (B1211576) D1 receptor.[1][2] Initially investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Parkinson's disease, its unique pharmacological profile has made it a valuable tool in neuroscience research for elucidating the role of the D1 receptor system.[2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used to characterize it. While demonstrating significant anti-parkinsonian effects in preclinical models, its development has been hampered by the rapid induction of tolerance.[3][4]

Chemical and Physical Properties

This compound, with the IUPAC name (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol, is a structurally unique compound from the isochroman (B46142) class.[2][5] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol | [2] |

| Chemical Formula | C₂₀H₂₇NO₃ | [2] |

| Molar Mass | 329.440 g·mol⁻¹ | [2] |

| CAS Number | 778546-51-3 | [2] |

| Hydrochloride CAS | 145307-34-2 | [2] |

| Appearance | Off-White Solid | [6] |

Mechanism of Action

This compound functions as a selective full agonist at the dopamine D1 receptor.[2] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, modulating neuronal excitability and gene expression.[6][7]

A key characteristic of this compound is its slow dissociation from the D1 receptor.[3] This persistent activation is believed to be the underlying cause of the profound receptor desensitization and internalization observed following its administration.[3][4] This prolonged receptor occupancy leads to a rapid onset of behavioral tolerance (tachyphylaxis), which has limited its therapeutic potential.[3]

Pharmacological Profile

Receptor Binding Affinity and Potency

This compound exhibits high affinity and potency for the D1 receptor while being functionally inactive at D2 receptors.[8] This selectivity is a key feature of its pharmacological profile.

| Parameter | Species/Tissue | Value | Reference |

| Ki | - | 39.8 nM | [1][6][8] |

| pKi | - | 7.40 ± 0.09 | [1][8] |

| EC50 | Fish Retina | 1.1 nM | [1][8] |

| pEC50 | Fish Retina | 8.13 | [6][8] |

| pEC50 | Rat Caudate-Putamen | 8.97 | [6][8] |

| D2 Receptor Activity | - | EC50 > 10 µM | [8] |

In Vitro Effects

Studies using the SK-N-MC neuroblastoma cell line demonstrated that this compound significantly induces cAMP production.[6] Pretreatment of these cells with this compound resulted in residual cAMP activity even after the compound was washed away, a phenomenon not observed with structurally related D1 agonists that do not induce significant tolerance.[3] This residual activity could be blocked by the selective D1 antagonist SCH 23390.[3]

In Vivo Effects

This compound has been evaluated in numerous animal models, demonstrating a range of effects consistent with potent D1 receptor agonism.

| Animal Model | Administration | Observed Effects | ED50 / Dose | Reference |

| 6-OHDA-Lesioned Rats | S.C. | Contralateral rotational behavior (>20 h duration) | 0.32 µmol/kg | [1][8] |

| MPTP-Treated Marmosets | S.C. or P.O. | Increased locomotor activity, decreased parkinsonian symptoms | 0.5 - 2.0 µmol/kg | [1][6][8] |

| Normal Rats & Mice | S.C. | Forelimb clonus | 12.3 µmol/kg (Rats)12.1 µmol/kg (Mice) | [1] |

| Normal Rats | S.C. | Increased cortical and hippocampal acetylcholine (B1216132) release | 4 µmol/kg | [6][9] |

| Normal Rats | S.C. | Anorectic effect (reduced meal size and duration) | 0.1 - 1 mg/kg | [10] |

| Aged Monkeys | - | Dose-dependent effect on spatial working memory (low dose improves, high dose impairs) | - | [11] |

The compound's long duration of action is notable; in 6-hydroxydopamine (6-OHDA)-lesioned rats, it elicits contralateral turning that persists for over 20 hours.[8] However, repeated administration leads to tolerance, reducing the antiparkinsonian and locomotor effects.[4][12]

Experimental Protocols

6-OHDA-Lesioned Rat Model of Parkinson's Disease

This protocol is used to assess the pro-dopaminergic and antiparkinsonian activity of compounds.

-

Animal Model Creation: Unilateral lesions of the nigrostriatal pathway are induced in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This depletes dopamine in the ipsilateral striatum.

-

Drug Administration: Following a recovery period, this compound is administered, typically via subcutaneous (s.c.) injection.[1][8]

-

Behavioral Assessment: The animals are placed in automated rotometer bowls. The number of full contralateral (away from the lesioned side) rotations is recorded over an extended period (e.g., up to 24 hours).

-

Data Analysis: The total number of rotations is quantified to determine the efficacy and duration of action. The effect can be challenged by co-administration of D1 antagonists (e.g., SCH 23390) or D2 antagonists (e.g., haloperidol) to confirm receptor specificity.[8]

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of a compound to stimulate the D1 receptor's primary signaling pathway.

-

Cell Culture: A cell line expressing the D1 receptor, such as the human neuroblastoma SK-N-MC line, is cultured to confluence.[3]

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Agonist Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 10-30 minutes).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Dose-response curves are generated to calculate potency (EC50) and efficacy (Emax) relative to a standard agonist like dopamine.[8]

Synthesis

The enantioselective synthesis of this compound has been described in the literature, allowing for the specific production of the active (1R,3S) stereoisomer.[13] The process ensures high purity and stereochemical integrity, which is critical as the optical antipode, A-77641, has significantly lower affinity and potency at the D1 receptor.[8]

Limitations and Therapeutic Outlook

The primary obstacle to the clinical development of this compound for chronic conditions like Parkinson's disease is the rapid development of tolerance.[3] The persistent receptor activation that provides its long duration of action also triggers robust desensitization mechanisms, diminishing the therapeutic response upon repeated dosing.[3][4] While it showed promise in attenuating cocaine-seeking behavior in preclinical models, suggesting a potential use in addiction medicine, no clinical trials involving this compound appear to have been conducted.[5] Despite its limited therapeutic use, this compound remains an indispensable research tool for probing the function and regulation of the dopamine D1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and this compound, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Dopamine receptor D1 - Wikipedia [en.wikipedia.org]

- 8. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A-77636: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-77636, with the chemical structure ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), is a potent and selective agonist for the dopamine (B1211576) D1 receptor.[1] This technical guide provides an in-depth analysis of its receptor binding profile, functional activity, and the downstream signaling pathways it modulates. Quantitative data from various in vitro and in vivo studies are summarized, and detailed methodologies for key experimental procedures are outlined. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.

Receptor Binding Affinity and Selectivity

This compound exhibits a high affinity for the dopamine D1 receptor, with significantly lower affinity for the D2 receptor, underscoring its selectivity.

| Receptor | Binding Affinity (Ki) | Reference |

| Dopamine D1 | 39.8 nM (pKi = 7.40 ± 0.09) | [1][2] |

| Dopamine D2 | > 10,000 nM | [1] |

Table 1: Receptor Binding Affinity of this compound. This table summarizes the equilibrium dissociation constant (Ki) of this compound for dopamine D1 and D2 receptors. The significantly higher Ki value for the D2 receptor highlights the compound's D1 selectivity.

Functional Activity and Potency

The functional activity of this compound as a D1 receptor agonist has been characterized in multiple assay systems, demonstrating its potency and efficacy in activating downstream signaling cascades.

| Assay | Parameter | Value | Intrinsic Activity (% of Dopamine) | Reference |

| Adenylyl Cyclase Activation (Fish Retina) | EC50 | 1.1 nM (pEC50 = 8.13) | 102% | [1][2] |

| Adenylyl Cyclase Activation (Rat Caudate-Putamen) | EC50 | (pEC50 = 8.97) | 134% | [1] |

| cAMP Signaling | EC50 | 3.0 nM | 99% (compared to SKF-81297) | [3] |

| β-arrestin Recruitment | EC50 | 34 nM | 130% (compared to SKF-81297) | [3] |

| Dopamine D2 Receptor Functional Assay | EC50 | > 10 µM | Inactive | [1] |

Table 2: Functional Potency and Efficacy of this compound. This table details the half-maximal effective concentration (EC50) and intrinsic activity of this compound in various functional assays. Notably, this compound acts as a full agonist at the D1 receptor, stimulating both G-protein/cAMP and β-arrestin pathways, even exhibiting "super-agonist" activity for β-arrestin recruitment.[3]

Signaling Pathways

Activation of the D1 receptor by this compound initiates two primary signaling cascades: the canonical G-protein-dependent pathway leading to cyclic AMP (cAMP) production, and a G-protein-independent pathway involving β-arrestin.

G-Protein (Gs/Golf) Coupled Signaling Pathway

Upon binding of this compound, the D1 receptor undergoes a conformational change, leading to the activation of the associated Gs/Golf protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP, a key second messenger that activates Protein Kinase A (PKA).

References

A-77636 chemical structure and properties

An In-depth Technical Guide to A-77636: A Potent and Selective Dopamine (B1211576) D1 Receptor Agonist

Introduction

This compound is a synthetic, small-molecule drug recognized for its potent and selective full agonist activity at the dopamine D1 receptor.[1] Developed by Abbott Laboratories, it has been a crucial pharmacological tool for investigating the role of D1 receptors in various physiological and pathological processes within the central nervous system.[2] Despite its efficacy in animal models for conditions like Parkinson's disease, its therapeutic potential has been hindered by rapid tolerance development and receptor desensitization upon prolonged exposure.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of this compound, tailored for researchers and drug development professionals.

Chemical and Pharmacological Properties of this compound

This compound is a non-catechol isochroman (B46142) derivative with a distinctive adamantyl group.[4] Its chemical and pharmacological characteristics are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol | [1] |

| Chemical Formula | C₂₀H₂₇NO₃ | [1] |

| Molar Mass | 329.440 g·mol⁻¹ | [1] |

| CAS Number | 778546-51-3 | [1] |

| Hydrochloride Salt Formula | C₂₀H₂₈ClNO₃ | [5] |

| Hydrochloride Salt M. Wt. | 365.9 g/mol | [5] |

| Hydrochloride Salt Solubility | Soluble in water (up to 100 mM) | [6] |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 39.8 nM (pKi = 7.40 ± 0.09) | Dopamine D1 Receptor | [7][8][9] |

| Functional Potency (EC₅₀) | 1.1 nM (pEC₅₀ = 8.13) | Fish Retina (Adenylyl Cyclase) | [9] |

| Functional Potency (EC₅₀) | 3.0 nM | HEK293 Cells (cAMP Signaling) | [10] |

| Functional Potency (EC₅₀) | 34 nM | HTLA Cells (β-arrestin Recruitment) | [10] |

| Intrinsic Activity | 102% of dopamine | Fish Retina (Adenylyl Cyclase) | [9] |

| Intrinsic Activity | 134% of dopamine | Rat Caudate-Putamen | [9] |

| Selectivity | Inactive at D2 receptors (EC₅₀ > 10 µM) | Dopamine D2 Receptor | [6][9] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating dopamine D1 receptors, which are G-protein coupled receptors (GPCRs) predominantly linked to the stimulatory G-protein, Gαs/olf.[11][12]

Gαs/olf-cAMP Signaling Pathway

Upon activation by this compound, the D1 receptor undergoes a conformational change, leading to the activation of Gαs/olf. This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key signaling proteins such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), modulating neuronal excitability and gene expression.[11][12]

Figure 1. this compound canonical signaling pathway via the D1 receptor.

β-Arrestin Recruitment and Receptor Desensitization

In addition to G-protein-dependent signaling, this compound is a potent inducer of β-arrestin recruitment.[10] Studies have shown it to be a "super-agonist" for β-arrestin2 activity, with an efficacy of 130% relative to standard agonists.[10] This strong engagement with the β-arrestin pathway is linked to the profound receptor desensitization and internalization observed with this compound.[2][13] The slow dissociation of this compound from the D1 receptor is thought to prolong this interaction, leading to rapid tachyphylaxis and behavioral tolerance.[2][3]

Experimental Protocols

Characterizing the activity of this compound involves a combination of binding and functional assays.

Radioligand Binding Assay (for Affinity Determination)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the D1 receptor.

1. Materials:

-

Cell membranes prepared from a cell line expressing the human D1 receptor (e.g., HEK293-D1R) or from rat striatal tissue.

-

Radioligand: [³H]SCH 23390 (a selective D1 antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Unlabeled SCH 23390 or another D1 antagonist at a high concentration (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

-

Glass fiber filters (e.g., Whatman GF/B).

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in order:

-

Assay buffer.

-

This compound at various concentrations (for the competition curve).

-

Buffer for total binding wells.

-

High concentration of unlabeled antagonist for non-specific binding wells.

-

-

Add the radioligand ([³H]SCH 23390) to all wells at a final concentration near its Kd value.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase/cAMP Accumulation Assay (for Functional Activity)

This protocol measures the ability of this compound to stimulate cAMP production, a hallmark of D1 receptor activation.

1. Materials:

-

A whole-cell system, such as SK-N-MC neuroblastoma cells or HEK293 cells stably expressing the D1 receptor.[3]

-

Stimulation Buffer: Typically a serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test compound: this compound.

-

Lysis buffer and reagents for a cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

-

Plate cells in a 96-well plate and grow to near confluency.

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with the PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C.

-

Add this compound at various concentrations to the wells. Include a control with vehicle only.

-

Incubate for 15-30 minutes at 37°C to allow for cAMP accumulation.

-

Lyse the cells according to the detection kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

3. Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximum effect).

Figure 2. Workflow for characterizing this compound binding and functional activity.

In Vivo Effects and Research Applications

In animal models, this compound has demonstrated a range of effects that underscore the function of the D1 receptor:

-

Antiparkinsonian Activity: It effectively reduces parkinsonian symptoms and increases locomotor activity in MPTP-treated marmosets and 6-OHDA-lesioned rats.[7][9][14]

-

Cognitive Modulation: It exhibits a dose-dependent, "inverted-U" effect on spatial working memory in aged monkeys, where low doses are cognitive-enhancing and high doses are impairing.[15]

-

Other Effects: The compound has also been shown to have nootropic, anorectic, and rewarding effects in various animal studies.[1] It can also increase acetylcholine (B1216132) release in the cortex and hippocampus.[16]

Due to the rapid development of tolerance, this compound is not suitable for therapeutic use but remains an invaluable tool for preclinical research to probe the function and downstream effects of D1 receptor activation.[3]

Chemical Structure Visualization

Figure 3. 2D representation of the this compound chemical structure.

Conclusion

This compound is a highly potent and selective D1 receptor full agonist that has significantly contributed to our understanding of dopamine signaling. While its strong tendency to induce receptor desensitization limits its clinical utility, its well-defined pharmacological profile makes it an essential reference compound in neuroscience research and drug discovery programs targeting the dopaminergic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 77636 hydrochloride | C20H28ClNO3 | CID 9951033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A 77636 hydrochloride | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Actions of the D1 agonists this compound and A-86929 on locomotion and dyskinesia in MPTP-treated L-dopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A-77636: A Technical Guide to its Dopamine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of A-77636, a potent and selective D1 dopamine (B1211576) receptor agonist. The following sections detail its quantitative binding characteristics, the experimental protocols used to determine these affinities, and the signaling pathways it modulates.

Core Data: Binding Affinity of this compound

This compound is well-characterized as a high-affinity agonist for the dopamine D1 receptor.[1][2][3][4][5][6] Its selectivity for the D1 receptor over other dopamine receptor subtypes is a key feature of its pharmacological profile. The compound is functionally inactive at dopamine D2 receptors, with an EC50 value greater than 10 µM.[1][2][3]

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 39.8 | [1][2][4][5] |

| D2 | > 10,000 | [1][2][3] |

| D3 | > 10,000 | - |

| D4 | > 10,000 | - |

| D5 | > 10,000 | [7] |

*Note: Precise Ki values for D2, D3, D4, and D5 receptors are not definitively reported in the reviewed literature. The indicated values are based on functional data showing a lack of activity at concentrations up to 10,000 nM, suggesting a binding affinity lower than this threshold.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for this compound is typically achieved through competitive radioligand binding assays. The following is a representative protocol synthesized from established methodologies for dopamine receptor binding studies.

Objective:

To determine the binding affinity (Ki) of the test compound (this compound) for a specific dopamine receptor subtype (e.g., D1) by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-SCH23390 for D1 receptors).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., Butaclamol or unlabeled SCH23390) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Cell harvester and vacuum filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target dopamine receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in triplicate for each condition:

-

Total Binding: Receptor membranes, radioligand, and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

-

Incubation:

-

Incubate the plates at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathway and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

This compound, as a D1 receptor agonist, primarily activates the Gαs/olf G-protein coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.

Caption: this compound activates the D1 receptor, initiating the Gαs/olf signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the Ki of a test compound.

References

- 1. A 77636 hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]

- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. A 77636 hydrochloride | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]

The Discovery and Development of A-77636: A Potent and Selective Dopamine D1 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-77636 is a potent, selective, and orally active full agonist for the dopamine (B1211576) D1 receptor, developed by Abbott Laboratories.[1] Its discovery marked a significant step in the exploration of dopaminergic signaling and its therapeutic potential, particularly in the context of neurological and psychiatric disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its pharmacological properties, underlying mechanism of action, and the experimental methodologies used in its characterization.

Discovery and History

This compound, with the chemical name ((1R,3S) 3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), emerged from research efforts to develop potent and selective ligands for the dopamine D1 receptor.[1] Initially identified as a promising candidate for the treatment of Parkinson's disease, it demonstrated the ability to reverse motor deficits in preclinical models.[1] However, its development was hampered by the rapid development of tolerance in vivo, a phenomenon linked to its unique interaction with the D1 receptor, including its slow dissociation and propensity to induce receptor desensitization and internalization.[2] Despite its limited therapeutic progression, this compound remains a valuable research tool for elucidating the complex roles of D1 receptor signaling in the central nervous system.

Physicochemical Properties and Synthesis

This compound is a small molecule with a molecular weight of 365.9 g/mol and a formula of C₂₀H₂₇NO₃·HCl. It is soluble in water up to 100 mM. The enantioselective synthesis of this compound has been described, providing a method for obtaining the specific stereoisomer responsible for its high affinity and potency at the D1 receptor.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the dopamine D1 receptor. It is functionally inactive at the dopamine D2 receptor. The following tables summarize the key quantitative pharmacological data for this compound and provide a comparison with other notable dopamine D1 receptor agonists.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 39.8 nM | Rat Striatum | [1] |

| pKi | 7.40 ± 0.09 | Rat Striatum | [1] |

| Functional Potency (EC50) | 1.1 nM | Fish Retina | [1] |

| pEC50 | 8.13 | Fish Retina | [1] |

| Intrinsic Activity | 102% of dopamine | Fish Retina | [1] |

| Functional Potency (EC50) | 0.107 nM (pEC50=8.97) | Rat Caudate-Putamen | [1] |

| Intrinsic Activity | 134% of dopamine | Rat Caudate-Putamen | [1] |

| Functional Potency (EC50) | 3.0 nM (cAMP) | Human D1R in HEK293 | [3] |

| Functional Potency (EC50) | 34 nM (β-arrestin) | Human D1R in HEK293 | [3] |

Table 2: Comparative In Vitro Pharmacology of Dopamine D1 Receptor Agonists

| Compound | Ki (nM) - D1 Receptor | EC50 (nM) - D1 Receptor (cAMP) | Intrinsic Activity (% Dopamine) | Key Characteristics | Reference(s) |

| This compound | 39.8 | 3.0 | 134% | Full agonist, β-arrestin biased | [1][3] |

| Dopamine | ~2340 (low affinity) | ~3500 | 100% | Endogenous agonist | [4] |

| SKF-81297 | 15 | 3.3 | 100% | Full agonist, balanced | [5] |

| SKF-82958 | - | - | - | Full agonist | |

| Dihydrexidine | ~10 | - | Full agonist | Full agonist | |

| A-68930 | - | - | - | Full agonist | |

| CY-208,243 | - | 125 | - | Partial agonist |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit. This activation initiates a cascade of intracellular signaling events.

Gs/olf-cAMP-PKA Pathway

Upon activation by this compound, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and gene expression.[6] Another downstream effector of cAMP is the Exchange Protein Activated by cAMP (EPAC).[7]

References

- 1. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific [3H]SCH23390 binding to dopamine D1 receptors in cerebral cortex and neostriatum: evidence for heterogeneities in affinity states and cortical distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

A-77636: A Comprehensive Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-77636 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, rendering it an invaluable research tool in the field of neuroscience. Its ability to specifically activate D1-mediated signaling pathways has facilitated significant advancements in our understanding of motor control, reward, cognition, and the pathophysiology of various neurological and psychiatric disorders, most notably Parkinson's disease. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key neuroscience assays, and a visualization of its downstream signaling cascades and common experimental workflows.

Core Properties of this compound

This compound, with the chemical name ((1R,3S)-3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride), is a non-catecholamine benzopyran derivative.[1] Its selectivity for the D1 receptor over the D2 receptor family and other neurotransmitter receptors is a key feature that allows for the specific interrogation of D1 receptor function.[1][2]

Chemical Structure

-

IUPAC Name: (1R,3S)-3-(Adamantan-1-yl)-1-(aminomethyl)-1H-2-benzopyran-5,6-diol[3]

-

Molecular Formula: C₂₀H₂₇NO₃[3]

-

Molar Mass: 329.44 g/mol [3]

-

CAS Number: 778546-51-3 (free base), 145307-34-2 (hydrochloride)[3]

The hydrochloride salt is commonly used in research due to its stability and solubility in aqueous solutions.[2][4]

Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its high affinity and potency at the dopamine D1 receptor.

| Parameter | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | 39.8 nM | Rat Striatum | [1][2] |

| Functional Potency (EC50) | 1.1 nM | Fish Retina | [1] |

| 1.1 nM (pEC50 = 8.13) | Not Specified | [5] | |

| 3.0 nM | HEK293 Cells (cAMP) | [6] | |

| 34 nM | HEK293 Cells (β-arrestin) | [6] |

Table 1: In Vitro Pharmacological Profile of this compound

| Model | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |

| 6-OHDA Lesioned Rats | Subcutaneous (s.c.) | 0.03 - 3.2 µmol/kg | Contralateral rotational behavior | [5] |

| MPTP-Treated Marmosets | Oral (p.o.) | 0.5 - 2.0 µmol/kg | Increased locomotor activity, reduced parkinsonian symptoms | [1] |

| Swiss-Webster Mice | Intraperitoneal (i.p.) | 1 - 10 | Attenuation of addiction-induced locomotor activity | [5] |

| Aged Rhesus Monkeys | Intramuscular (i.m.) | 0.001 - 0.1 | Dose-dependent effects on spatial working memory | [7] |

Table 2: In Vivo Efficacy of this compound in Animal Models

Signaling Pathways of this compound

As a D1 receptor agonist, this compound primarily activates the Gαs/olf-coupled signaling cascade. However, evidence also points to its involvement in G protein-independent pathways, particularly through β-arrestin recruitment.

Canonical Gs/olf-cAMP Pathway

Activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous substrates, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[8] Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade and modulation of neuronal excitability and gene expression.[8]

Non-Canonical Signaling Pathways

Recent studies have highlighted that this compound can also act as a "super-agonist" for β-arrestin recruitment.[6] This interaction can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades, such as the activation of the ERK (extracellular signal-regulated kinase) pathway.[6][9] Furthermore, D1 receptor activation can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. These protocols are generalized and may require optimization based on specific experimental conditions and equipment.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is adapted for measuring dopamine release in the striatum of rats following this compound administration.[11][12][13]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-350 g)

-

This compound hydrochloride

-

Sterile artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane) and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).

-

Secure the cannula with dental cement and anchor screws.

-

Allow for a 5-7 day recovery period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound systemically (e.g., s.c. or i.p.) at the desired dose.

-

Continue collecting dialysate samples for 2-3 hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine content using HPLC-ED.

-

Quantify dopamine levels by comparing peak heights or areas to a standard curve.

-

Express dopamine levels as a percentage of the pre-drug baseline.

-

Radioligand Binding Assay for D1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of this compound for the dopamine D1 receptor.[2][14][15]

Materials:

-

This compound hydrochloride

-

Radioligand specific for D1 receptors (e.g., [³H]SCH 23390)

-

Membrane preparation from a D1 receptor-expressing cell line (e.g., HEK293) or rat striatum

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Non-specific binding determinant (e.g., 10 µM (+)-butaclamol)

-

96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus and liquid scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, membrane preparation, and non-specific binding determinant.

-

Competition: Assay buffer, radioligand, membrane preparation, and serial dilutions of this compound.

-

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of this compound in stimulating cAMP production.[16][17][18]

Materials:

-

This compound hydrochloride

-

D1 receptor-expressing cell line (e.g., HEK293 or CHO)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Plating:

-

Culture the cells to ~80-90% confluency.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Aspirate the culture medium and wash the cells with stimulation buffer.

-

Add serial dilutions of this compound (in stimulation buffer) to the wells. Include a vehicle control.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the provided reagents and a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the cAMP concentration in each sample.

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve.

-

β-Arrestin Recruitment Assay

This protocol outlines a method to assess the ability of this compound to induce β-arrestin recruitment to the D1 receptor, often using a commercially available assay system (e.g., PathHunter®).[19][20][21]

Materials:

-

This compound hydrochloride

-

Cell line co-expressing the D1 receptor fused to a β-galactosidase fragment and β-arrestin fused to the complementary fragment.

-

Cell culture medium and reagents

-

Assay buffer

-

Detection reagents from the assay kit

-

384-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed the cells in a 384-well plate at the recommended density and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.

-

-

Signal Detection:

-

Add the detection reagents as per the kit's protocol.

-

Incubate for approximately 60 minutes at room temperature.

-

-

Luminescence Reading:

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of this compound.

-

Determine the EC50 value from the dose-response curve.

-

Experimental Workflow

The use of this compound in neuroscience research typically follows a multi-step workflow, from initial in vitro characterization to in vivo behavioral and neurochemical assessments.

Conclusion

This compound remains a cornerstone research tool for the selective activation of dopamine D1 receptors. Its well-characterized pharmacological profile, coupled with its efficacy in a range of in vitro and in vivo models, allows for the precise dissection of D1 receptor-mediated signaling and its role in health and disease. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for researchers aiming to leverage the power of this compound in their neuroscience investigations. As our understanding of the complexities of dopamine receptor signaling continues to evolve, the utility of selective pharmacological tools like this compound will undoubtedly remain critical for future discoveries.

References

- 1. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Dose-dependent effects of the dopamine D1 receptor agonists A77636 or SKF81297 on spatial working memory in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 20. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of A-77636: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of A-77636, a potent and selective dopamine (B1211576) D1 receptor agonist. The information presented herein is intended to support research and drug development efforts by providing comprehensive data on its binding affinity, functional activity, and signaling pathways, along with detailed experimental protocols.

Core Data Summary

The following tables summarize the key quantitative data for this compound's interaction with the dopamine D1 receptor.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value | Species/Tissue | Reference |

| Kᵢ | 39.8 nM | Rat Caudate-Putamen | [1][2][3][4][5] |

| pKᵢ | 7.40 ± 0.09 | Rat Caudate-Putamen | [1][2][4][5] |

Table 2: Functional Activity of this compound

| Parameter | Value | Assay System | Intrinsic Activity (% of Dopamine) | Reference |

| EC₅₀ | 1.1 nM | Fish Retina | 102% | [1][2][3] |

| pEC₅₀ | 8.13 | Fish Retina | - | [1][2] |

| pEC₅₀ | 8.97 | Rat Caudate-Putamen | 134% | [1] |

| EC₅₀ (cAMP Signaling) | 3.0 nM | HEK293 cells | 99% | [6] |

| EC₅₀ (β-arrestin Recruitment) | 34 nM | HEK293 cells | 130% (super-agonist) | [6] |

Table 3: Receptor Selectivity of this compound

| Receptor | Activity | EC₅₀ | Reference |

| Dopamine D1 | Agonist | See Table 2 | [1][2][3] |

| Dopamine D2 | Functionally Inactive | > 10 µM | [1] |

Signaling Pathways

This compound exerts its effects primarily through the activation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that couples to the Gαs/olf subunit. This initiates a canonical signaling cascade involving the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][7] More recent studies have revealed that this compound is a biased agonist, showing potent activation of the β-arrestin pathway, even exhibiting super-agonism in β-arrestin recruitment assays.[6]

Dopamine D1 Receptor Signaling via Gs/cAMP Pathway

Dopamine D1 Receptor Signaling via β-Arrestin Pathway

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay (Competition Assay)

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Tissue Preparation: Rat striatal membranes.

-

Radioligand: [³H]-SCH 23390 (a selective D1 antagonist).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-SCH 23390 (typically at its K₋d value), and varying concentrations of this compound.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger downstream of D1 receptor activation.

Materials:

-

Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.

-

Test Compound: this compound hydrochloride.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen-based kits.

Procedure:

-

Seed the D1-expressing HEK293 cells into 96- or 384-well plates and allow them to adhere overnight.

-

Remove the culture medium and replace it with stimulation buffer.

-

Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of this compound to the wells.

-

Incubate for 30-60 minutes at 37°C to allow for cAMP accumulation.

-

Lyse the cells according to the detection kit manufacturer's instructions.

-

Add the detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer).

-

Incubate for the recommended time (typically 1-2 hours) at room temperature, protected from light.

-

Read the plate using a compatible plate reader (e.g., HTRF or AlphaScreen reader).

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the amount of cAMP produced in each well by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

β-Arrestin Recruitment Assay (Tango Assay)

This assay measures the recruitment of β-arrestin to the activated D1 receptor, providing a measure of G protein-independent signaling. The Tango assay is a widely used method for this purpose.

Materials:

-

Cell Line: HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein).

-

Expression Plasmid: A plasmid encoding the human dopamine D1 receptor fused to a C-terminal V2 vasopressin receptor tail (V2R) containing a TEV protease cleavage site, followed by the tTA transcription factor.

-

Transfection Reagent.

-

Test Compound: this compound hydrochloride.

-

Cell Culture Medium.

-

Luciferase Assay Reagent.

-

96-well white, clear-bottom plates.

-

Luminometer.

Procedure:

-

Transfect HTLA cells with the D1 receptor expression plasmid using a suitable transfection reagent.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Allow the cells to adhere and recover for at least 24 hours.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plates for 16-24 hours at 37°C to allow for β-arrestin recruitment, TEV protease cleavage, tTA translocation, and luciferase reporter gene expression.

-

Remove the medium and add luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.

References

- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of A-77636 on Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-77636 is a potent and selective non-catechol agonist for the dopamine (B1211576) D1 receptor, demonstrating a unique pharmacological profile with significant implications for neuroscience research and drug development. This technical guide provides a comprehensive overview of the cellular effects of this compound on neurons, focusing on its mechanism of action, downstream signaling pathways, and its impact on neuronal excitability and function. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks to serve as a valuable resource for the scientific community.

Introduction

Dopamine D1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system, where they play a crucial role in motor control, reward, learning, and memory.[1] this compound has emerged as a valuable tool to probe the function of these receptors due to its high affinity and selectivity.[2] Notably, this compound exhibits biased agonism, preferentially activating β-arrestin-dependent signaling pathways over canonical G-protein-mediated cAMP accumulation. This bias leads to pronounced receptor endocytosis and desensitization, contributing to its long duration of action and the development of rapid tolerance observed in in vivo studies.[3][4] Understanding the detailed cellular and molecular consequences of this compound action is critical for interpreting experimental results and for the rational design of novel D1-targeted therapeutics.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with dopamine D1 receptors and its downstream cellular effects.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Value | Cell Type/Tissue | Reference |

| Binding Affinity (Ki) | 39.8 nM | Rat Striatum | [2] |

| cAMP Signaling (EC50) | 1.1 nM | Fish Retina | [2] |

| cAMP Signaling (EC50) | 3.0 nM | HEK293 Cells | |

| β-arrestin Recruitment (EC50) | 34 nM | HEK293 Cells | |

| Intrinsic Activity (cAMP) | 134% (of dopamine) | Rat Caudate-Putamen | [2] |

| Intrinsic Activity (β-arrestin) | 130% (of SKF-81297) | HEK293 Cells |

Table 2: Electrophysiological Effects of D1 Receptor Agonists on Neuronal Ion Channels

Note: Specific quantitative data for this compound on ion channel currents is limited in the reviewed literature. The following data for other D1 agonists is provided for context.

| Ion Channel | D1 Agonist | Effect | Magnitude of Effect | Neuronal Type | Reference |

| Voltage-gated Na+ Current | SKF-38393 (1 µM) | Reduction in peak amplitude | 37.8 ± 4.95% | Rat Striatal Neurons | [5] |

| Axonal K+ Current | SKF-81297 (50 µM) | Suppression of peak amplitude | to 82.8 ± 1.5% of control | Rat Prefrontal Cortex Pyramidal Neurons | [6] |

| CaV2.2 Ca2+ Current | Dopamine (10 µM) | Reduction in current | ~49% in PFC neurons after inverse agonist | Mouse Prefrontal Cortex Pyramidal Neurons | [7] |

Table 3: Effects of D1 Receptor Agonists on Neuronal Firing and Neurotransmitter Release

| Parameter | Agonist/Condition | Effect | Magnitude of Effect | Brain Region | Reference |

| Spontaneous Firing Rate | Dopamine Depletion (>50%) | Increased firing rate | Not specified | Rat Striatum (Type I Neurons) | [8] |

| Spontaneous IPSC Frequency | Scopolamine (1 µM) | Abolished | Not applicable | Mouse Striatal Medium Spiny Neurons | [9] |

| Acetylcholine (B1216132) Release | This compound (4 µmol/kg s.c.) | Increased release | > 230% | Rat Frontal Cortex & Hippocampus | [10] |

Table 4: this compound-Induced Changes in Protein Phosphorylation

Note: Direct quantitative data for this compound-induced phosphorylation of ERK and DARPP-32 in neurons is not extensively available. The following represents typical D1 receptor-mediated effects.

| Protein (Phospho-site) | Agonist | Fold Change/Stoichiometry | Cell Type/Tissue | Reference |

| ERK1/2 (Thr202/Tyr204) | D1 Agonists | D1 receptor activation leads to ERK phosphorylation, often quantified as a pERK/tERK ratio. Specific fold-change for this compound is not detailed. | Striatal Neurons | [11] |

| DARPP-32 (Thr34) | Dopamine (100 µM) | 6.64 ± 1.36-fold increase | Mouse Neostriatal Slices | [1] |

| DARPP-32 (Thr34) | Neurotensin (stimulates dopamine release) | 4-7-fold increase | Mouse Neostriatal Slices | [12] |

| DARPP-32 (Ser137) | Basal Condition | Stoichiometry higher in substantia nigra than striatum | Rat Striatonigral Neurons | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound on neurons.

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to record ion channel currents and firing properties of neurons in response to this compound.

3.1.1. Materials

-

Brain Slice Preparation:

-

NMDG-based cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

-

Artificial cerebrospinal fluid (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 2 MgCl2, bubbled with 95% O2/5% CO2.[3]

-

-

Recording Solutions:

-

Internal (Pipette) Solution (for K+ currents): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).[12]

-

Internal (Pipette) Solution (for Na+ currents): (in mM) 120 CsF, 20 CsCl, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Pharmacological Agents:

-

This compound hydrochloride

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP) to block potassium channels.

-

SCH-23390 as a D1 receptor antagonist.

-

3.1.2. Procedure

-

Brain Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved institutional protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated NMDG-based cutting solution.

-

Cut 300 µm coronal slices containing the brain region of interest (e.g., striatum, prefrontal cortex) using a vibratome.

-

Incubate slices in oxygenated NMDG solution at 34°C for 15 minutes, then transfer to oxygenated aCSF at room temperature for at least 1 hour before recording.[3]

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using a microscope with DIC optics.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate internal solution.

-

Approach a neuron and form a giga-ohm seal.

-

Rupture the membrane to achieve whole-cell configuration.

-

Record baseline currents or membrane potential.

-

Apply this compound at various concentrations via the perfusion system.

-

Use voltage-clamp protocols to isolate and measure specific ion channel currents (e.g., step protocols to generate I-V curves) or current-clamp to measure changes in firing rate.

-

3.1.3. Data Analysis

-

Analyze changes in current amplitude, kinetics, and I-V relationships before and after this compound application.

-

Measure changes in spontaneous firing frequency, action potential threshold, and shape.

References

- 1. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Persistent activation of the dopamine D1 receptor contributes to prolonged receptor desensitization: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine D1 receptor modulates the voltage-gated sodium current in rat striatal neurones through a protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopaminergic modulation of axonal potassium channels and action potential waveform in pyramidal neurons of prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constitutive activity of dopamine receptor type 1 (D1R) increases CaV2.2 currents in PFC neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of dopamine depletion on the spontaneous activity of type I striatal neurons: relation to local dopamine concentration and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spontaneous synaptic activation of muscarinic receptors by striatal cholinergic neuron firing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The potent and selective dopamine D1 receptor agonist this compound increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neurotensin regulates DARPP-32 thr34 phosphorylation in neostriatal neurons by activation of dopamine D1-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphorylation of DARPP-32, a dopamine- and cAMP-regulated phosphoprotein, by casein kinase I in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]